(Z)-2-(2-(4-(benzyloxy)benzylidene)hydrazinyl)thiazole
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Overview
Description
(Z)-2-(2-(4-(benzyloxy)benzylidene)hydrazinyl)thiazole is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-(4-(benzyloxy)benzylidene)hydrazinyl)thiazole typically involves the condensation of a thiosemicarbazide derivative with an appropriate aldehyde or ketone. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as acetic acid or sodium hydroxide
Temperature: Reflux conditions (around 60-80°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, forming complexes with transition metals.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Thiazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activity.
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes involved in metabolic pathways.
Medicine
Drug Development: The compound could be explored for its potential as a therapeutic agent, particularly in the treatment of infections or cancer.
Industry
Material Science: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (Z)-2-(2-(4-(benzyloxy)benzylidene)hydrazinyl)thiazole would depend on its specific application. For example, if it acts as an antimicrobial agent, it might inhibit bacterial cell wall synthesis or interfere with protein synthesis. Molecular targets could include enzymes or receptors involved in these processes.
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound, a simple heterocyclic ring containing sulfur and nitrogen.
Benzylidene Hydrazine: A related compound with a similar hydrazine linkage.
Benzyloxybenzaldehyde: A precursor in the synthesis of the target compound.
Uniqueness
(Z)-2-(2-(4-(benzyloxy)benzylidene)hydrazinyl)thiazole is unique due to the combination of its functional groups, which can impart specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C17H15N3OS |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-[(Z)-(4-phenylmethoxyphenyl)methylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H15N3OS/c1-2-4-15(5-3-1)13-21-16-8-6-14(7-9-16)12-19-20-17-18-10-11-22-17/h1-12H,13H2,(H,18,20)/b19-12- |
InChI Key |
KVOLIXXIIQMJHT-UNOMPAQXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N\NC3=NC=CS3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC3=NC=CS3 |
Origin of Product |
United States |
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